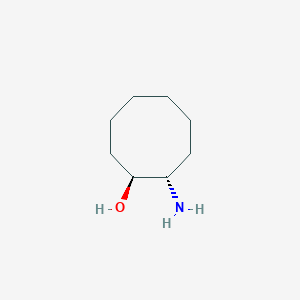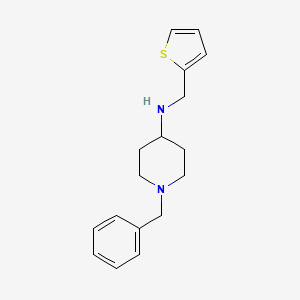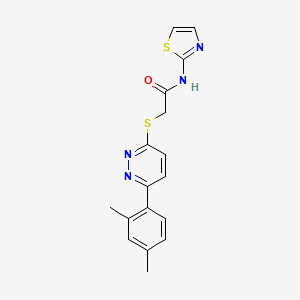
2,3,4,6-Tetrafluorophenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1111096-18-4 and Linear Formula: C12H13BF4O2 . It is also known as 4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is represented by the InChI Code: 1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester include a molecular weight of 276.04 , and it is stored at refrigerated temperatures .科学的研究の応用
Cross-Coupling Reactions
This compound serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, enabling the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method highlights its utility in forming carbon-carbon bonds, an essential process in organic synthesis (Takagi et al., 2002).
Polymer Synthesis
It plays a role in the facile synthesis of H2O2-cleavable poly(ester-amide)s, showcasing its utility in creating stimuli-responsive materials. These materials have potential applications in drug delivery systems, where controlled release is critical (Cui et al., 2017).
Fluoride Ion Sensing
In the development of fluoride ion sensors, derivatives of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester have been utilized to enhance selectivity and sensitivity. These sensors have significant implications for environmental monitoring and healthcare (Jańczyk et al., 2012).
Light Emission
Research has uncovered that simple arylboronic esters exhibit phosphorescence at room temperature, a property that can be exploited in the design of organic light-emitting diodes (OLEDs) and other photonic devices. This finding opens new avenues for using boronic esters in materials science (Shoji et al., 2017).
Fluorinated Compound Synthesis
The compound is instrumental in the stereoselective borylation of gem-difluoroalkenes, a method that enriches the toolbox for synthesizing fluorinated organic compounds. Fluorinated molecules are highly valuable in pharmaceuticals and agrochemicals due to their unique properties (Zhang et al., 2017).
作用機序
Target of Action
The primary target of 2,3,4,6-Tetrafluorophenylboronic acid pinacol ester is the transition metal catalyst used in carbon-carbon bond formation reactions . The compound interacts with the catalyst to facilitate the coupling of chemically differentiated fragments .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction , affecting the biochemical pathways involved in carbon-carbon bond formation . The compound’s hydrolysis to boronic acids is a key transformation in these pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may impact its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . For example, it can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a key step in the SM coupling reaction, is considerably accelerated at physiological pH .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4,6-tetrafluorophenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-6(14)5-7(15)9(16)10(8)17/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOGOUPBJPOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)
![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2992336.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)


![Ethyl 3-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2992342.png)

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)